2-Benzyl-4,5,6-trichloropyrimidine
Description
Academic Significance of Substituted Pyrimidines in Organic Synthesis
Substituted pyrimidines are of immense interest in organic synthesis and medicinal chemistry due to their presence in a wide range of biologically active compounds, including nucleic acids (cytosine, thymine, and uracil) and various drugs. wikipedia.orgarkat-usa.orggsconlinepress.com The pyrimidine (B1678525) scaffold is a key building block for developing new therapeutic agents targeting cancer, infectious diseases, and metabolic disorders. gsconlinepress.com
Halogenated pyrimidines, in particular, are valuable intermediates. The halogen atoms act as versatile handles for further functionalization. They are excellent substrates for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This allows for the regioselective introduction of various substituents, leading to the creation of diverse libraries of polysubstituted pyrimidines. researchgate.net The ability to selectively replace halogens at different positions on the pyrimidine ring is a powerful tool for the synthesis of complex molecules. researchgate.net
Contextual Overview of 2-Benzyl-4,5,6-trichloropyrimidine in Chemical Research
Specific research literature detailing the synthesis and reactivity of this compound is not widely available in published academic and scientific databases. However, its chemical nature can be understood by examining its structural components and the established chemistry of related compounds.
The molecule consists of a pyrimidine core that is heavily chlorinated at positions 4, 5, and 6, and substituted with a benzyl (B1604629) group at the 2-position. The three chlorine atoms make the pyrimidine ring highly electron-deficient, which activates the ring for nucleophilic attack. The benzyl group is a significant structural motif in many biologically active compounds.
Based on general principles of pyrimidine chemistry, a plausible synthetic route could involve the Pinner synthesis, which condenses an amidine with a β-dicarbonyl compound. wikipedia.orgslideshare.netslideshare.netyoutube.com In this hypothetical case, benzylamidine could be reacted with a chlorinated dicarbonyl precursor. Alternatively, a more likely route would be the nucleophilic substitution of a chlorine atom on a tetrachloropyrimidine species with a suitable benzyl nucleophile, such as a benzyl-Grignard reagent or benzylzinc reagent. The synthesis of the related compound, 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922), has been achieved from 4,6-dichloro-2-(methylthio)pyrimidine, demonstrating the feasibility of building upon a pre-existing pyrimidine core. arkat-usa.org
The reactivity of this compound would be dominated by the remaining chlorine atoms at the 4, 5, and 6-positions, making it a useful intermediate for creating more complex, trisubstituted pyrimidines through sequential substitution reactions.
Historical Development of Halogenated Pyrimidine Chemistry
The systematic study of pyrimidines began in the late 19th century. In 1879, Grimaux reported the synthesis of barbituric acid. wikipedia.org This was followed by the foundational work of Pinner, who first synthesized pyrimidine derivatives by condensing amidines with ethyl acetoacetate (B1235776) in 1884 and proposed the name "pyrimidin" in 1885. wikipedia.orgslideshare.netumich.edu
The development of methods to produce halogenated pyrimidines was a significant advancement. A key intermediate, 2,4,6-trichloropyrimidine (B138864), was first prepared in 1900 by Gabriel and Colman via the treatment of barbituric acid. wikipedia.org Various processes have since been developed to synthesize this important precursor, often using phosphorus oxychloride (POCl₃) and other chlorinating agents, with modern methods achieving yields of 90-94%. chemicalbook.comgoogle.comgoogleapis.com The synthesis of other isomers, such as 2,4,5-trichloropyrimidine, has also been established, typically starting from materials like 5-chlorouracil (B11105). google.com
A pivotal application for halogenated pyrimidines emerged with the discovery of their ability to act as radiosensitizers. nih.gov These compounds can be incorporated into the DNA of tumor cells, making them more susceptible to radiation therapy. nih.gov This discovery in the mid-20th century spurred further research into the synthesis and biological activity of various halogenated pyrimidine derivatives, a field that continues to be actively explored. nih.gov
Data Tables
Table 1: Physical and Chemical Properties of Related Trichloropyrimidines
| Property | 2,4,6-Trichloropyrimidine | 2,4,5-Trichloropyrimidine |
| CAS Number | 3764-01-0 | 5750-76-5 sigmaaldrich.com |
| Molecular Formula | C₄HCl₃N₂ | C₄HCl₃N₂ sigmaaldrich.comthermofisher.com |
| Molecular Weight | 183.42 g/mol | 183.42 g/mol sigmaaldrich.com |
| Appearance | Clear colorless to yellowish liquid after melting | Colorless to pale yellow liquid thermofisher.comlifechempharma.com |
| Boiling Point | 210-215 °C | 258.5 °C at 760 mmHg lifechempharma.com |
| Density | 1.595 g/mL at 20 °C | 1.6001 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |
| Refractive Index | n20/D 1.57 | n20/D 1.574 sigmaaldrich.comchemicalbook.com |
Table 2: Key Synthetic Reactions in Pyrimidine Chemistry
| Reaction Name | Description | Typical Reactants | Product Type |
| Pinner Synthesis | Condensation reaction to form the pyrimidine ring. slideshare.netslideshare.netyoutube.com | Amidines and β-keto esters or related 1,3-dicarbonyl compounds. wikipedia.orgslideshare.net | Substituted pyrimidines. slideshare.net |
| Principal Synthesis | General method involving cyclization of a β-dicarbonyl with a N-C-N compound. wikipedia.org | β-dicarbonyls and urea (B33335), guanidine, or amidines. wikipedia.org | Pyrimidinones, aminopyrimidines, or substituted pyrimidines. wikipedia.org |
| Nucleophilic Aromatic Substitution | Displacement of a halogen atom on the pyrimidine ring by a nucleophile. arkat-usa.org | Halogenated pyrimidines and various nucleophiles (e.g., amines, alkoxides). arkat-usa.orgresearchgate.net | Functionalized pyrimidines. |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling reaction to form C-C bonds. researchgate.net | Halogenated pyrimidines and aryl/heteroaryl boronic acids. researchgate.net | Aryl- or heteroaryl-substituted pyrimidines. |
Structure
3D Structure
Properties
Molecular Formula |
C11H7Cl3N2 |
|---|---|
Molecular Weight |
273.5 g/mol |
IUPAC Name |
2-benzyl-4,5,6-trichloropyrimidine |
InChI |
InChI=1S/C11H7Cl3N2/c12-9-10(13)15-8(16-11(9)14)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
MYWURQYQTICMAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=C(C(=N2)Cl)Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Benzyl 4,5,6 Trichloropyrimidine
Nucleophilic Substitution Reactions of Chlorine Atoms
The presence of three chlorine atoms on the pyrimidine (B1678525) ring of 2-Benzyl-4,5,6-trichloropyrimidine makes it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, exacerbated by the inductive effect of the four halogen substituents, facilitates the attack of nucleophiles.
Differential Reactivity of Chloro-Substituents at C-4, C-5, and C-6 Positions
The chlorine atoms at the C-4, C-5, and C-6 positions exhibit distinct reactivity profiles towards nucleophiles. The positions para (C-4) and ortho (C-6) to the ring nitrogens are significantly more activated towards substitution than the meta position (C-5). This is because the attack of a nucleophile at C-4 or C-6 generates a Meisenheimer intermediate where the negative charge can be effectively delocalized onto the electronegative nitrogen atoms, leading to a more stable intermediate.
In contrast, nucleophilic attack at the C-5 position does not allow for this resonance stabilization involving the ring nitrogens, making this position significantly less reactive. Studies on analogous compounds like 2,4,5,6-tetrachloropyrimidine (B156064) have shown that nucleophilic substitution occurs selectively at the C-4 and C-6 positions, with the C-5 chloro group remaining intact under typical SNAr conditions. researchgate.net
The benzyl (B1604629) group at the C-2 position introduces steric considerations. Its bulk is likely to hinder nucleophilic attack at the adjacent C-6 position to some extent, potentially favoring substitution at the more accessible C-4 position. Therefore, the general reactivity order for nucleophilic substitution on this compound is predicted to be C-4 > C-6 >> C-5. Research on 6-aryl-2,4-dichloropyrimidines supports this, where nucleophilic displacement strongly favors the C-4 position, which gives a more favorable para-quinoid intermediate compared to the ortho-quinoid intermediate from C-2 or C-6 attack. acs.org
Kinetics and Thermodynamics of SNAr Processes on the Pyrimidine Ring
The SNAr reactions of chloropyrimidines typically follow second-order kinetics, being first order in both the pyrimidine substrate and the nucleophile. The reaction mechanism proceeds via a two-step addition-elimination pathway. The first step, the formation of the resonance-stabilized Meisenheimer complex, is generally the rate-determining step.
The thermodynamics of the process are influenced by the stability of the intermediates and the nature of the leaving group. nih.gov The Gibbs free energy of tautomerization can play a role in the reactivity of related heterocyclic systems, with electron-donating substituents often stabilizing the system. nih.gov While specific kinetic and thermodynamic parameters for this compound are not extensively documented, data from related systems provide insight. For instance, the rate of reaction is highly dependent on the nucleophile's strength and the solvent's polarity. nih.govresearchgate.net The stability of the transition state leading to the Meisenheimer complex is the critical factor; for attacks at C-4 and C-6, the transition state resembles the stable quinoid intermediate, lowering the activation energy. acs.org
Table 1: Predicted Relative Reactivity in SNAr Reactions
| Position of Attack | Key Intermediate Feature | Predicted Relative Rate | Rationale |
|---|---|---|---|
| C-4 | para-quinoid like intermediate | Highest | Favorable resonance stabilization, less steric hindrance. acs.org |
| C-6 | ortho-quinoid like intermediate | High | Favorable resonance stabilization, but potential steric hindrance from C-2 benzyl group. acs.orgwuxiapptec.com |
| C-5 | No N-delocalization | Very Low | Lack of resonance stabilization for the intermediate. researchgate.net |
Substituent Effects and Reaction Pathway Analysis
The substituents on the pyrimidine ring play a crucial role in directing the reaction pathways.
Chlorine Atoms (C-4, C-5, C-6): These act as strong electron-withdrawing groups, activating the ring for nucleophilic attack. They also serve as the leaving groups in the substitution reaction.
Benzyl Group (C-2): This group has a dual effect. Electronically, it is a weak activating group through induction. Sterically, its bulk can impede reactions at the adjacent C-6 position, thereby enhancing the selectivity for substitution at the C-4 position. wuxiapptec.com
Computational analyses, such as examining the Lowest Unoccupied Molecular Orbital (LUMO) maps of similar dichloropyrimidines, show that the LUMO lobes are largest at the C-4 and C-2/C-6 positions, indicating these are the most likely sites for nucleophilic attack. wuxiapptec.com
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed reactions, particularly those employing palladium catalysts, provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds, offering alternative reaction pathways to classical SNAr.
Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation at Chlorinated Positions
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for creating C-C bonds by reacting halopyrimidines with boronic acids in the presence of a palladium catalyst and a base. For polychlorinated pyrimidines, this reaction exhibits excellent regioselectivity. researchgate.net
Research on related 2,4,6-trichloropyrimidine (B138864) and 5-substituted-4,6-dichloropyrimidines has established a clear reactivity hierarchy for Suzuki coupling: C-4 > C-6 > C-2. academie-sciences.frmdpi.com This selectivity allows for the stepwise and controlled introduction of different aryl or alkyl groups onto the pyrimidine core. The greater reactivity at C-4 is often attributed to both electronic factors and the relative ease of the oxidative addition step at this position. acs.orgacademie-sciences.fr
For this compound, it is expected that Suzuki-Miyaura coupling will proceed with high regioselectivity, primarily at the C-4 position, allowing for the synthesis of 2-Benzyl-5,6-dichloro-4-arylpyrimidines. By carefully controlling reaction conditions, subsequent coupling at the C-6 position may be achievable.
Table 2: Representative Regioselectivity in Suzuki-Miyaura Coupling of Polychloropyrimidines
| Substrate | Coupling Position | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| 2,4,6-Trichloropyrimidine | C-4 | Pd(PPh3)4 / K2CO3 | Good to Excellent | academie-sciences.fr |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | C-4/C-6 (on Br) | Pd(PPh3)4 / K3PO4 | Good | mdpi.com |
| 6-Aryl-2,4-dichloropyrimidine | C-4 | Pd(OAc)2 / PPh3 | High | acs.org |
Amination and Other Heteroatom Coupling Reactions
The introduction of nitrogen and other heteroatom nucleophiles can be achieved through either SNAr conditions or palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination. In many cases, palladium catalysis offers milder conditions and improved regioselectivity compared to traditional SNAr. acs.org
For 6-aryl-2,4-dichloropyrimidines, a system analogous to the title compound, palladium-catalyzed amination with aliphatic secondary amines proceeds with high regioselectivity at the C-4 position. acs.org Interestingly, the reaction with aromatic amines can proceed with high C-4 selectivity even without a catalyst, driven by the inherent reactivity of the substrate. acs.org
Similar selectivity is observed for other heteroatom nucleophiles. Reactions of 2,4,5,6-tetrachloropyrimidine with aryl sulfonamides (N-nucleophiles) show a strong preference for substitution at the C-4 and C-2/C-6 positions over the C-5 position. researchgate.net Likewise, reactions with S- and O-nucleophiles on related diazidopyrimidines also occur selectively at the C-4 position. nih.gov This body of evidence suggests that this compound can be selectively functionalized at the C-4 and C-6 positions with a variety of N-, S-, and O-nucleophiles.
Oxidation and Reduction Chemistry of Pyrimidine Ring and Benzyl Moiety
The presence of both a readily oxidizable benzyl group and a reducible polychlorinated pyrimidine ring within the same molecule presents a rich landscape for selective chemical transformations.
The benzyl moiety in this compound is susceptible to oxidation at the benzylic carbon. This transformation is a fundamental process in organic synthesis, allowing for the introduction of a carbonyl group. nih.gov The relatively weak C-H bonds at the benzylic position make this site a prime target for various oxidizing agents. masterorganicchemistry.com While direct experimental data on the oxidation of this compound is not extensively documented, established methods for benzylic oxidation can be applied. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are known to oxidize alkylbenzenes to benzoic acids. masterorganicchemistry.com However, to achieve a more controlled oxidation to the corresponding benzoylpyrimidine, milder and more selective reagents would be necessary.
Recent advancements in catalysis offer a range of options for such transformations. Transition metal catalysts, particularly those based on copper, in combination with peroxides like tert-butyl hydroperoxide (TBHP), have proven effective for the oxidation of benzylic C-H bonds to ketones. nih.gov In the context of this compound, this would yield 2-benzoyl-4,5,6-trichloropyrimidine. The mechanism of such reactions often involves the formation of a benzylic radical, which is subsequently oxidized to the carbonyl compound. masterorganicchemistry.com
The trichloropyrimidine ring, being highly electron-deficient due to the presence of three chlorine atoms and two nitrogen atoms, is prone to reduction. A common reductive transformation for chloropyrimidines is dehalogenation, where one or more chlorine atoms are replaced by hydrogen. oregonstate.edu Historically, this has been achieved using methods like catalytic hydrogenation with a palladium catalyst or reduction with zinc dust in water or acidic media. oregonstate.edu The regioselectivity of such reductions can be influenced by the reaction conditions and the substitution pattern on the pyrimidine ring. In the case of this compound, it is conceivable that selective dehalogenation could be achieved, potentially offering a route to di- or monochlorinated benzylpyrimidines.
It is important to note that the simultaneous presence of an oxidizable benzyl group and a reducible chloropyrimidine ring necessitates careful selection of reagents to achieve chemoselectivity. For instance, a strong oxidizing agent for the benzyl group might leave the pyrimidine ring intact, while a potent reducing agent for the ring might also affect the benzyl group, for example, through hydrogenolysis of the C-N bond under certain catalytic hydrogenation conditions.
A study on the oxidation of a related compound, 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine, demonstrated the selective oxidation of the thioether to a sulfone using m-chloroperbenzoic acid (m-CPBA) without affecting the benzyl groups or the pyrimidine ring. arkat-usa.org This highlights the possibility of targeting specific functional groups within a complex pyrimidine derivative.
Table 1: Potential Oxidation and Reduction Reactions of this compound
| Reaction Type | Reagent(s) | Potential Product(s) | Moiety Transformed |
| Benzylic Oxidation | KMnO₄ or H₂CrO₄ | 2-(Carboxy)-4,5,6-trichloropyrimidine | Benzyl group |
| Benzylic Oxidation | CuCl₂/TBHP | 2-Benzoyl-4,5,6-trichloropyrimidine | Benzyl group |
| Dehalogenation | H₂/Pd-C | 2-Benzyl-dichloropyrimidines, 2-Benzyl-monochloropyrimidines, 2-Benzylpyrimidine (B14149350) | Pyrimidine ring |
| Dehalogenation | Zn/H₂O | 2-Benzyl-dichloropyrimidines, 2-Benzyl-monochloropyrimidines, 2-Benzylpyrimidine | Pyrimidine ring |
Cyclization and Annulation Reactions for Fused Pyrimidine Systems
The this compound scaffold is an excellent starting material for the synthesis of fused pyrimidine systems. The reactive chlorine atoms on the pyrimidine ring can serve as leaving groups in nucleophilic substitution reactions, which can be either intermolecular or intramolecular, leading to the formation of new rings. The benzyl group can also participate in these cyclization reactions, either directly or after functionalization.
One common strategy for constructing fused pyrimidines is through the reaction of a chloropyrimidine with a binucleophile. For instance, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazolo[3,4-d]pyrimidines. nih.gov Similarly, reaction with other nitrogen-containing nucleophiles can be employed to build various fused heterocyclic systems.
A particularly interesting avenue for the cyclization of this compound involves intramolecular reactions. If the benzyl group is functionalized with a nucleophilic center, it can undergo an intramolecular cyclization by displacing one of the chlorine atoms on the pyrimidine ring. For example, if the phenyl ring of the benzyl group is substituted with an amino or hydroxyl group, an intramolecular nucleophilic aromatic substitution could lead to the formation of a pyridopyrimidine or a pyranopyrimidine ring system, respectively.
While direct examples starting from this compound are scarce in the literature, the synthesis of related fused systems provides a blueprint for potential transformations. For instance, the synthesis of N-benzyl-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4-amine has been reported, showcasing the construction of a fused pyrido[4,3-d]pyrimidine (B1258125) system. jchr.org
Furthermore, modern synthetic methodologies like cascade reactions can be envisioned for the efficient construction of complex fused systems from this compound. A one-pot reaction involving a sequence of nucleophilic substitutions and a subsequent cyclization could provide rapid access to diverse heterocyclic scaffolds. The development of such tandem reactions is a significant area of research in heterocyclic chemistry. nih.gov
The following table outlines some potential cyclization and annulation reactions involving this compound, based on known reactivity patterns of similar compounds.
Table 2: Potential Cyclization and Annulation Reactions
| Reactant(s) | Reaction Type | Potential Fused System |
| Hydrazine hydrate | Nucleophilic substitution/Cyclization | Pyrazolo[3,4-d]pyrimidine |
| Substituted amines (e.g., aminoalcohols) | Nucleophilic substitution/Cyclization | Oxazinopyrimidine |
| Functionalized 2-benzylpyrimidine (e.g., with ortho-amino group) | Intramolecular cyclization | Pyrimido[1,2-a]quinoline derivative |
| Binucleophiles (e.g., ethylenediamine) | Double nucleophilic substitution/Cyclization | Diazepinopyrimidine |
The versatility of this compound as a building block for more complex heterocyclic structures is evident. The strategic manipulation of its reactive sites opens up a wide array of possibilities for the synthesis of novel fused pyrimidine derivatives with potential applications in various fields of chemistry.
Derivatization and Analog Development from 2 Benzyl 4,5,6 Trichloropyrimidine
Synthesis of Libraries of Novel Pyrimidine (B1678525) Derivatives
The generation of compound libraries from a common scaffold is a powerful strategy in medicinal chemistry and materials science. While direct studies on the comprehensive library synthesis from 2-benzyl-4,5,6-trichloropyrimidine are not extensively documented, the known reactivity of related polychloropyrimidines provides a solid foundation for predicting its behavior. The chlorine atoms at positions 4 and 6 of the pyrimidine ring are known to be significantly more susceptible to nucleophilic substitution than the chlorine at position 2. This regioselectivity is a key feature that can be exploited for the controlled synthesis of diverse derivatives.
The introduction of various nucleophiles can lead to a plethora of substituted pyrimidines. For instance, reactions with amines, alcohols, and thiols would yield the corresponding amino, alkoxy, and thioether derivatives. The presence of the 2-benzyl group is anticipated to exert a moderate steric and electronic influence, potentially modulating the reactivity of the C4 and C6 positions.
A hypothetical library synthesis could proceed in a stepwise manner, first targeting the more reactive C4 and C6 positions, followed by modification of the C5 and potentially the less reactive C2 chloro-substituent under more forcing conditions.
Table 1: Hypothetical Library of 2-Benzylpyrimidine (B14149350) Derivatives
| Entry | Reagent | Position of Substitution | Product Structure (Hypothetical) |
| 1 | Morpholine | 4 | 2-Benzyl-4-morpholino-5,6-dichloropyrimidine |
| 2 | Sodium methoxide | 4 and 6 | 2-Benzyl-4,6-dimethoxy-5-chloropyrimidine |
| 3 | Aniline | 4 | 2-Benzyl-4-anilino-5,6-dichloropyrimidine |
| 4 | Benzylamine | 4 and 6 | 2-Benzyl-4,6-bis(benzylamino)-5-chloropyrimidine |
Furthermore, modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed to introduce a wide range of carbon-based substituents at the chloro-positions, dramatically expanding the chemical space accessible from this scaffold.
Construction of Complex Polycyclic and Fused Heterocyclic Architectures
The strategic placement of functional groups on the pyrimidine ring of this compound derivatives opens avenues for the construction of more intricate molecular frameworks. Intramolecular cyclization reactions are a powerful tool for building fused heterocyclic systems, which are prevalent in many biologically active molecules.
Following the initial derivatization at the C4 or C6 positions with nucleophiles containing a suitably positioned reactive group, subsequent intramolecular reactions can lead to the formation of fused rings. For example, substitution with a nucleophile bearing a primary amine, hydroxyl, or thiol group at an appropriate distance could facilitate cyclization onto an adjacent chloro-substituent or onto the pyrimidine ring itself.
One can envision a strategy where a bifunctional nucleophile is first introduced at the C4 position. The remaining functional group could then undergo an intramolecular nucleophilic aromatic substitution (SNAr) with the chlorine at C5 or C6, leading to the formation of a five- or six-membered fused ring.
Table 2: Potential Fused Heterocyclic Systems from this compound Derivatives
| Precursor Derivative | Cyclization Strategy | Fused Heterocycle (Hypothetical) |
| 2-Benzyl-4-(2-aminoethylamino)-5,6-dichloropyrimidine | Intramolecular SNAr | A pyrazino[2,3-d]pyrimidine derivative |
| 2-Benzyl-4-(2-hydroxyethylamino)-5,6-dichloropyrimidine | Intramolecular SNAr | An oxazino[4,5-d]pyrimidine derivative |
| 2-Benzyl-4-(2-mercaptophenylamino)-5,6-dichloropyrimidine | Intramolecular SNAr | A thiazinobenzopyrimidine derivative |
The synthesis of such complex polycyclic structures from a readily accessible starting material like this compound would be of significant interest for the development of new therapeutic agents and functional materials.
Exploration of Structure-Reactivity Relationships in Chemical Transformations
The reactivity of the three chlorine atoms in this compound is not uniform. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the chlorine atoms at positions 2, 4, and 6 towards nucleophilic attack. However, the degree of activation differs for each position. Generally, the C4 and C6 positions are the most electrophilic and thus the most reactive towards nucleophiles. The C2 position is less reactive. The chlorine at the C5 position is typically the least reactive towards nucleophilic aromatic substitution unless activated by adjacent electron-withdrawing groups.
The presence of the benzyl (B1604629) group at the C2 position is expected to influence this reactivity profile through both steric and electronic effects.
Electronic Effects: The benzyl group is generally considered to be weakly electron-donating through induction. This slight increase in electron density at the C2 position might further decrease its reactivity towards nucleophiles compared to an unsubstituted 2-chloropyrimidine (B141910).
Steric Effects: The steric bulk of the benzyl group could hinder the approach of nucleophiles to the adjacent C2 and, to a lesser extent, the C6 position. This could potentially enhance the regioselectivity of substitutions at the C4 position.
Understanding these structure-reactivity relationships is crucial for designing selective synthetic routes to desired derivatives. For example, by carefully choosing the nucleophile, solvent, and reaction temperature, it should be possible to achieve selective monosubstitution at the C4 position, followed by a different substitution at the C6 position. The less reactive C5-Cl bond could then be targeted for further functionalization, for instance, through metal-catalyzed cross-coupling reactions, which often have different reactivity profiles than nucleophilic substitutions.
Systematic studies involving kinetic measurements and computational modeling would be invaluable in quantifying the influence of the 2-benzyl group and providing a predictive framework for the chemical transformations of this versatile scaffold.
Advanced Spectroscopic and Structural Elucidation of 2 Benzyl 4,5,6 Trichloropyrimidine and Its Derivatives
Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Analysis (e.g., HRMS, MALDI-TOF)
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS is critical for validating the molecular formula of a newly synthesized compound. For 2-Benzyl-4,5,6-trichloropyrimidine (C₁₁H₇Cl₃N₂), the calculated monoisotopic molecular weight is 271.9674813 u. phytobank.ca HRMS can measure this mass with high precision (typically to within 5 ppm), allowing for the unambiguous confirmation of the elemental composition and distinguishing it from other potential formulas with the same nominal mass. rsc.orgmdpi.com The characteristic isotopic pattern resulting from the three chlorine atoms provides further confirmation of the structure.
Fragmentation Analysis: In addition to the molecular ion peak, MS analysis reveals fragment ions that provide clues to the molecule's structure. For this compound, common fragmentation pathways would include the cleavage of the bond between the pyrimidine (B1678525) ring and the benzyl (B1604629) group, leading to a highly stable benzyl cation (C₇H₇⁺) at m/z 91. Other expected fragments would result from the sequential loss of chlorine atoms from the molecular ion or other fragments.
MALDI-TOF: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a soft ionization technique particularly useful for analyzing molecules that might be fragile under other ionization methods. nih.gov It often produces a strong signal for the intact molecular ion with minimal fragmentation, making it ideal for confirming the molecular weight. mdpi.comresearchgate.net This technique is also well-suited for the analysis of derivatives, providing a clear picture of the parent mass.
| Mass Spectrometry Data for this compound | |
| Parameter | Value |
| Chemical Formula | C₁₁H₇Cl₃N₂ phytobank.ca |
| Monoisotopic Molecular Weight | 271.9675 u phytobank.ca |
| Average Molecular Weight | 273.54 u phytobank.ca |
| Primary Ionization Technique | ESI-HRMS, MALDI-TOF mdpi.commdpi.com |
| Predicted Major Fragment (m/z) | 91 (C₇H₇⁺) |
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Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. youtube.com The frequencies of these vibrations are specific to the types of bonds and functional groups present, making IR an excellent tool for qualitative structural analysis.
For this compound, the IR spectrum would display a combination of absorption bands characteristic of its constituent parts. The key expected vibrations include:
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹, originating from the C-H bonds of the benzene (B151609) ring. researchgate.net
Aliphatic C-H Stretch: Medium bands just below 3000 cm⁻¹, corresponding to the methylene (B1212753) (CH₂) group.
C=N and C=C Ring Stretching: A series of medium to strong bands in the 1600–1450 cm⁻¹ region, which arise from the stretching vibrations within both the pyrimidine and benzene rings. researchgate.netcore.ac.uk
C-Cl Stretch: Strong absorption bands in the fingerprint region, typically between 800 and 600 cm⁻¹, are characteristic of the carbon-chlorine bonds on the pyrimidine ring. researchgate.net
The absence of bands for other functional groups (e.g., O-H or C=O) can also be used to confirm the structure and purity of the compound.
| Predicted IR Absorption Bands for this compound | |
| Frequency Range (cm⁻¹) | Vibration Type |
| 3100 - 3000 | C-H Stretch |
| 2960 - 2850 | C-H Stretch |
| 1600 - 1450 | C=C and C=N Stretch |
| 800 - 600 | C-Cl Stretch |
This table is interactive. Click on the headers to sort.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the absolute three-dimensional structure of a crystalline solid. By diffracting X-rays off the electron clouds of atoms arranged in a crystal lattice, it is possible to generate a precise map of atomic positions, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy.
For this compound, a single-crystal X-ray diffraction study would provide definitive proof of its structure. The analysis would be expected to confirm the planarity of the pyrimidine and benzene rings. It would also reveal the precise bond lengths of the C-Cl, C-N, and C-C bonds, as well as the bond angles within the rings and at the bridging methylene carbon. The relative orientation of the benzyl group with respect to the pyrimidine ring would also be determined. Analysis of related structures, such as N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, shows that intermolecular hydrogen bonds and other non-covalent interactions stabilize the packing of the molecules in the crystal lattice. vensel.org
| Expected Structural Parameters from X-ray Crystallography | |
| Parameter | Expected Value / Geometry |
| Pyrimidine Ring | Planar |
| Benzene Ring | Planar |
| CH₂ Carbon Geometry | Tetrahedral |
| C-Cl Bond Length | ~ 1.74 Å |
| Aromatic C-C Bond Length | ~ 1.39 Å |
| C-N Bond Length (in ring) | ~ 1.34 Å core.ac.uk |
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Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC)
Chromatographic techniques are essential for separating components of a mixture, making them indispensable for assessing the purity of a synthesized compound and for isolating specific isomers.
High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing the purity of pyrimidine derivatives. taylorfrancis.com A reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., a C8 or C18 silica (B1680970) column) and the mobile phase is a more polar solvent mixture. researchgate.net For this compound, a gradient elution system, starting with a higher proportion of aqueous buffer (e.g., water with a formic acid or phosphate (B84403) buffer) and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol, would likely provide excellent separation of the target compound from any unreacted starting materials or synthetic by-products. researchgate.netnih.gov
Detection is commonly achieved using a UV detector, as the pyrimidine and benzene rings are strong chromophores. nih.govsigmaaldrich.com By comparing the retention time of the main peak to that of a certified reference standard, the identity of the compound can be suggested, while the peak area percentage provides a quantitative measure of its purity. This method is also crucial for separating potential positional isomers that may have formed during synthesis.
| Typical HPLC Conditions for Pyrimidine Analysis | |
| Parameter | Description |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) researchgate.net |
| Stationary Phase (Column) | C8 or C18 silica gel researchgate.net |
| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer (e.g., formate, phosphate) nih.govsigmaaldrich.com |
| Elution Mode | Isocratic or Gradient researchgate.net |
| Detector | UV Spectrophotometer (e.g., at 254 nm or 270 nm) nih.govsigmaaldrich.com |
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Computational and Theoretical Investigations of 2 Benzyl 4,5,6 Trichloropyrimidine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Benzyl-4,5,6-trichloropyrimidine, methods like Density Functional Theory (DFT) would be employed to determine its optimized molecular geometry, electronic structure, and energetic properties. These calculations would provide insights into bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule.
Furthermore, the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be essential. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the compound.
While no specific data exists for this compound, studies on related pyrimidine (B1678525) derivatives often report these values to elucidate their chemical behavior.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for investigating the pathways of chemical reactions. For a molecule like this compound, this would involve mapping the potential energy surface for various reactions, such as nucleophilic aromatic substitution at the chlorinated pyrimidine ring. The trichloropyrimidine core is known to be susceptible to nucleophilic attack due to the electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the ring.
By modeling the reaction with a nucleophile, researchers could identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of these transition states determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. While the synthesis of related compounds like 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) has been described, the specific mechanisms for this compound remain uninvestigated computationally. arkat-usa.org
Prediction of Regioselectivity and Reactivity Profiles
A key aspect of the chemistry of polysubstituted aromatic compounds is regioselectivity—the preference for reaction at one position over another. For this compound, the three chlorine atoms at positions 4, 5, and 6 present different environments for potential substitution reactions.
Computational methods can predict the most likely sites for nucleophilic attack by calculating atomic charges, electrostatic potential maps, and Fukui functions. These calculations would reveal the electrophilic and nucleophilic centers within the molecule. For instance, studies on the regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) highlight the importance of understanding these reactivity profiles for synthetic applications. Similar computational approaches would be invaluable for predicting the reactivity of this compound.
Molecular Dynamics Simulations (if applicable to specific research questions)
Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound, particularly in a biological context or in solution. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, interactions with solvent molecules, and binding to biological targets.
Given that pyrimidine derivatives are known to exhibit a wide range of biological activities, MD simulations could be used to investigate the interaction of this compound with specific enzymes or receptors. ontosight.ai However, without any reported biological activity for this specific compound, the application of MD simulations remains hypothetical.
Applications of 2 Benzyl 4,5,6 Trichloropyrimidine in Advanced Organic Synthesis
Role as a Versatile Building Block in Complex Chemical Synthesis
The primary role of 2-benzyl-4,5,6-trichloropyrimidine in organic synthesis is that of a versatile electrophilic scaffold. The three chlorine atoms on the pyrimidine (B1678525) ring serve as reactive sites that can be sequentially and selectively replaced by a wide array of nucleophiles. This controlled substitution allows for the precise construction of highly functionalized pyrimidine derivatives. researchgate.net The reactivity of the chlorine atoms differs based on their position on the ring, enabling chemists to direct the synthesis towards a specific isomer.
Halogenated pyrimidines are well-established as convenient substrates for a substantial assortment of nucleophilic aromatic substitutions. researchgate.net The reactions typically involve the displacement of chloride ions by nucleophiles such as amines, alcohols, and thiols. This versatility is crucial for creating libraries of compounds for drug discovery and other research purposes. The parent compound, 2,4,6-trichloropyrimidine (B138864), is recognized as a crucial building block for synthesizing complex pyrimidine derivatives through these substitution reactions. The presence of the benzyl (B1604629) group at the 5-position influences the electronic properties and steric environment of the ring, which can be harnessed to fine-tune the regioselectivity of these substitution reactions.
Table 1: Representative Nucleophilic Substitution Reactions on the Trichloropyrimidine Core
| Nucleophile Type | Reagent Example | Resulting Functional Group | Significance |
|---|---|---|---|
| Amines | Primary/Secondary Amines | Amino-pyrimidine | Formation of key structures in bioactive molecules. researchgate.net |
| Alcohols | Alkoxides/Phenoxides | Alkoxy/Aryloxy-pyrimidine | Synthesis of ethers with specific electronic properties. arkat-usa.org |
| Thiols | Thiolates | Thioether-pyrimidine | Introduction of sulfur-containing moieties for various applications. |
This step-wise functionalization is a powerful strategy in modern synthesis, allowing for the generation of molecular diversity from a single, readily accessible starting material.
Intermediacy in the Preparation of Specialized Organic Compounds
Building upon its role as a versatile building block, this compound functions as a key intermediate in the synthesis of specialized, high-value organic compounds. Its trifunctional electrophilic nature allows it to be a central component in multi-step synthetic pathways leading to molecules with specific biological or physical properties.
Heterocyclic compounds, particularly those containing nitrogen, are well-known and vital intermediates in the pharmaceutical industry. researchgate.net The pyrimidine core is a prevalent feature in numerous natural products and synthetic drugs. arkat-usa.orgbeilstein-journals.org For instance, the parent compound 2,4,6-trichloropyrimidine is a known intermediate in the production of various biologically active molecules, including antiviral agents. By analogy, the benzylated derivative is a candidate for similar synthetic routes, where the benzyl group might be incorporated to enhance or modify the biological activity of the final product.
The synthesis of complex molecules often involves the use of such intermediates to construct a core structure, which is then further elaborated. For example, a common strategy involves the initial displacement of one or two chlorine atoms, followed by a cross-coupling reaction (like Suzuki or Stille coupling) at the remaining chlorinated position to introduce aryl or heteroaryl groups. researchgate.net This modular approach is highly efficient for accessing a wide range of derivatives for structure-activity relationship (SAR) studies in drug development.
Utility in Material Science Research for Advanced Materials
The application of pyrimidine derivatives extends beyond medicine into the realm of material science. The 2,4,6-trichloropyrimidine scaffold is used as an intermediate in the synthesis of reactive dyes. google.comgoogle.com These dyes form covalent bonds with fibers like cotton or cellulose (B213188), leading to excellent colorfastness. The chlorine atoms on the pyrimidine ring act as the reactive hooks that anchor the dye molecule to the hydroxyl groups of the fabric.
Furthermore, 2,4,6-trichloropyrimidine has been utilized in textile chemistry to enhance the physical properties of fabrics. It can react with cellulose fibers through nucleophilic substitution to form covalent cross-links, which improves the durability and anti-pilling properties of the material. The incorporation of a benzyl group into this reactive system could be explored to modify the properties of the resulting materials, potentially influencing factors like thermal stability, hydrophobicity, or affinity for specific substrates.
Contribution to Agrochemical Chemistry as Synthetic Intermediates
In the field of agrochemical chemistry, substituted pyrimidines are integral components of many herbicides, insecticides, and fungicides. The compound 2,4,6-trichloropyrimidine is explicitly mentioned as an important intermediate for preparing active ingredients for plant protection. google.com Its ability to undergo controlled substitutions allows for the synthesis of molecules with optimized efficacy and selectivity against specific pests or weeds, while ideally minimizing environmental impact.
The synthesis of these agrochemicals often mirrors the strategies used in medicinal chemistry, where the trichloropyrimidine core is sequentially functionalized to produce the final active ingredient. The introduction of a benzyl group, as in this compound, provides an additional point of structural diversity that can be used to develop new generations of agrochemicals with improved performance profiles.
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Context of Mention |
|---|---|---|
| This compound | C₁₁H₇Cl₃N₂ | Main subject of the article. ontosight.aiphytobank.ca |
| 2,4,6-Trichloropyrimidine | C₄HCl₃N₂ | Parent compound, versatile intermediate. nih.govsigmaaldrich.com |
| Barbituric acid | C₄H₄N₂O₃ | Starting material for 2,4,6-trichloropyrimidine synthesis. google.comgoogle.com |
| Phosphorus oxychloride | POCl₃ | Reagent for chlorination. google.comgoogle.com |
| 4,5,6-Trichloropyrimidine-2-carbonitrile (B13511922) | C₅Cl₃N₃ | A related pyrimidine derivative. arkat-usa.org |
Future Research Directions and Emerging Trends in 2 Benzyl 4,5,6 Trichloropyrimidine Chemistry
Development of Innovative and Highly Efficient Synthetic Routes
The classical synthesis of substituted pyrimidines often involves multi-step sequences that can be inefficient and generate significant waste. The synthesis of the core 2,4,6-trichloropyrimidine (B138864) structure, for instance, traditionally involves reacting barbituric acid with reagents like phosphorus oxychloride and phosphorus pentachloride. google.comgoogle.com A key area of future research lies in developing more direct and efficient methods for introducing the benzyl (B1604629) group onto the pre-formed trichlorinated pyrimidine (B1678525) ring.
Current research in heterocyclic chemistry points towards the increasing use of transition-metal-catalyzed cross-coupling reactions. These methods offer a powerful toolkit for forming carbon-carbon bonds with high precision and efficiency. Future investigations could focus on developing palladium or nickel-catalyzed cross-coupling reactions between a metalated 2-chloropyrimidine (B141910) derivative and a benzyl halide, or vice-versa. The challenge lies in achieving selective mono-substitution at the C2 position, given the presence of three reactive chlorine atoms.
Table 1: Potential Catalytic Strategies for Benzylation
| Catalyst System | Reactants | Potential Advantages |
|---|---|---|
| Palladium(0)/Ligand | 2,4,6-Trichloropyrimidine + Benzylzinc chloride | High functional group tolerance, well-established methodology. |
| Nickel(II)/Ligand | 2,4,6-Trichloropyrimidine + Benzylmagnesium bromide | Cost-effective, effective for C(sp²)-C(sp³) coupling. |
This table presents hypothetical yet plausible research directions based on established catalytic methods.
Exploration of Underexplored Reactivity Pathways and Transformations
The reactivity of 2-Benzyl-4,5,6-trichloropyrimidine is dominated by the three chlorine substituents, which are susceptible to nucleophilic aromatic substitution (SNAr). While substitutions at the C4 and C6 positions are well-documented for related pyrimidines, the influence of the C2-benzyl group on the regioselectivity and rate of these reactions is an area ripe for exploration. Future studies could systematically investigate the reactions with a wide array of nucleophiles (O-, N-, S-, and C-based) to map out the substitution patterns. A study on the related 2-benzylthio-4,6-dichloropyrimidine showed that reactions with various nitrogen nucleophiles could readily displace the chlorine atoms to yield disubstituted products. researchgate.net
Furthermore, the benzyl moiety itself offers a handle for novel transformations. Research could delve into:
Benzylic Functionalization: Selective oxidation, halogenation, or metalation of the benzylic CH₂ group to introduce new functional groups.
Ring-Closing Metathesis (RCM): If the benzyl group is appropriately substituted, RCM could be employed to construct fused ring systems, expanding the structural diversity of accessible derivatives.
Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)
The integration of modern technologies is set to redefine the synthesis of complex molecules.
Flow Chemistry: Continuous flow processing offers superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for highly exothermic or fast reactions often seen in heterocyclic chemistry. Implementing the synthesis of this compound in a flow reactor could lead to improved yields, higher purity, and enhanced safety, especially when handling hazardous reagents.
Photoredox Catalysis: This rapidly expanding field uses visible light to initiate single-electron transfer (SET) processes, enabling transformations that are often difficult to achieve with traditional thermal methods. beilstein-journals.org A significant future trend would be the development of a photoredox-catalyzed protocol for the direct benzylation of the trichloropyrimidine core. Recent studies have demonstrated the power of cooperative zirconocene (B1252598) and photoredox catalysis for the reductive homocoupling of benzyl chlorides to form bibenzyl structures. nih.govchemrxiv.orgresearchgate.net A related strategy could be envisioned where a pyrimidine radical anion, generated via photoredox catalysis, reacts with a benzyl radical to form the target C-C bond under exceptionally mild conditions.
Advancements in Sustainable and Environmentally Benign Synthetic Protocols
The principles of green chemistry are increasingly becoming a prerequisite for modern synthetic route design. benthamdirect.com Traditional methods for pyrimidine synthesis often rely on stoichiometric and hazardous reagents and chlorinated solvents. nih.gov Future research will undoubtedly focus on creating more sustainable alternatives.
Key areas for advancement include:
Catalytic Approaches: Replacing stoichiometric reagents with catalytic amounts of more benign substances. rasayanjournal.co.in
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve energy efficiency, often leading to higher yields and cleaner reaction profiles. nih.gov
Solvent-Free or Green Solvent Reactions: Designing syntheses that operate without a solvent or in environmentally friendly solvents like water, ethanol, or ionic liquids reduces volatile organic compound (VOC) emissions and simplifies purification. rasayanjournal.co.iningentaconnect.com
Multicomponent Reactions (MCRs): Developing one-pot reactions where three or more starting materials combine to form the final product without isolating intermediates can significantly improve atom economy and reduce waste. rasayanjournal.co.in
Table 2: Green Chemistry Approaches for Pyrimidine Synthesis
| Technique | Principle | Potential Application for this compound |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid and uniform heating through microwave irradiation. nih.gov | Accelerate the chlorination or benzylation steps, reducing reaction times from hours to minutes. |
| Ultrasound-Assisted Synthesis | Acoustic cavitation to enhance mass transfer and reaction rates. nih.gov | Improve yields in heterogeneous reaction mixtures. |
| Solvent-Free Reactions | Reactants are mixed directly without a solvent medium. ingentaconnect.com | Minimize solvent waste and simplify product workup. |
Q & A
Basic: What are the most reliable synthetic routes for 2-Benzyl-4,5,6-trichloropyrimidine, and how do reaction conditions influence yield?
Answer:
The synthesis of this compound typically involves halogenation or substitution reactions on a pyrimidine core. A common approach is the nucleophilic displacement of hydroxyl or amino groups with chlorine donors (e.g., POCl₃ or PCl₅) under anhydrous conditions. For example, substituting a benzyl-protected hydroxyl group (as seen in structurally similar compounds like 4-Benzyloxy-2-chloropyrimidine ) with excess chlorinating agents at 80–110°C can yield trichlorinated derivatives. Key variables include temperature, stoichiometry of chlorinating agents, and reaction time. Lower yields may arise from incomplete substitution or side reactions (e.g., benzyl group cleavage). Optimizing these parameters through iterative testing is critical.
Basic: How can researchers address purification challenges for this compound due to its halogen-rich structure?
Answer:
Purification often requires a combination of techniques:
- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to separate chlorinated byproducts.
- Recrystallization : Polar solvents like dichloromethane/hexane mixtures can isolate crystalline forms.
- HPLC : For high-purity requirements, reverse-phase HPLC with acetonitrile/water gradients is effective.
Chlorine substituents increase molecular weight and polarity, complicating separation. Pre-purification via acid-base extraction (if functional groups permit) can reduce impurities .
Advanced: What experimental design strategies optimize the chlorination of pyrimidine precursors to minimize byproducts?
Answer:
A factorial design approach is recommended to systematically evaluate variables:
| Variable | Levels Tested | Response Measured |
|---|---|---|
| Temperature | 80°C, 100°C, 120°C | Yield, Purity |
| Chlorinating Agent | POCl₃, PCl₅, SOCl₂ | Substitution Efficiency |
| Reaction Time | 4h, 8h, 12h | Byproduct Formation |
Statistical analysis (e.g., ANOVA) identifies significant factors. For instance, POCl₃ at 100°C for 8h may maximize substitution while minimizing benzyl group degradation .
Advanced: How do structural analogs of this compound compare in biological activity, and what methodologies validate these differences?
Answer:
Comparative studies of analogs (e.g., 2-(Benzylamino)-6-methylpyrimidin-4-ol) reveal that chlorine positioning and benzyl group orientation significantly influence bioactivity. Methods include:
- Docking Simulations : To predict binding affinity with target proteins.
- In Vitro Assays : Measure IC₅₀ values against enzyme targets (e.g., kinases).
- SAR Analysis : Correlate substituent electronegativity/logP with activity.
For example, trichlorination enhances electrophilicity, improving covalent binding but potentially reducing solubility .
Advanced: What computational methods predict the reactivity of this compound in cross-coupling reactions?
Answer:
Density Functional Theory (DFT) calculations assess sites for Suzuki-Miyaura or Ullmann couplings. Key steps:
Electrostatic Potential Mapping : Identify electron-deficient carbons (C-4 or C-5).
Transition State Modeling : Evaluate activation barriers for Pd-catalyzed couplings.
Solvent Effects : COSMO-RS simulations predict solubility/reactivity in toluene or DMF.
Experimental validation via GC-MS or NMR monitors coupling efficiency .
Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
Answer:
Discrepancies often arise from:
- Analytical Techniques : HPLC vs. LC-MS may detect degradation products differently.
- Buffer Systems : Phosphate vs. acetate buffers alter hydrolysis rates.
Methodological Solution : - Conduct accelerated stability studies (40°C/75% RH) across pH 2–8.
- Use tandem MS to identify degradation pathways (e.g., dechlorination or benzyl oxidation).
- Apply kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life .
Advanced: What strategies integrate theoretical models with experimental data to refine reaction mechanisms for this compound?
Answer:
A hybrid approach combines:
- Mechanistic Probes : Isotopic labeling (e.g., ¹³C at chlorinated sites) tracks substitution pathways.
- Computational Kinetics : Transition state theory (TST) models rate-limiting steps.
- In Situ Spectroscopy : ReactIR monitors intermediate formation (e.g., chloronium ions).
For example, DFT-predicted intermediates can guide targeted MS/MS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
